

Ruxolitinib in Combination Therapies for Solid Tumors: A Comparative Guide

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Compound of Interest

Compound Name: *Ruxolitinib sulfate*

Cat. No.: *B10800108*

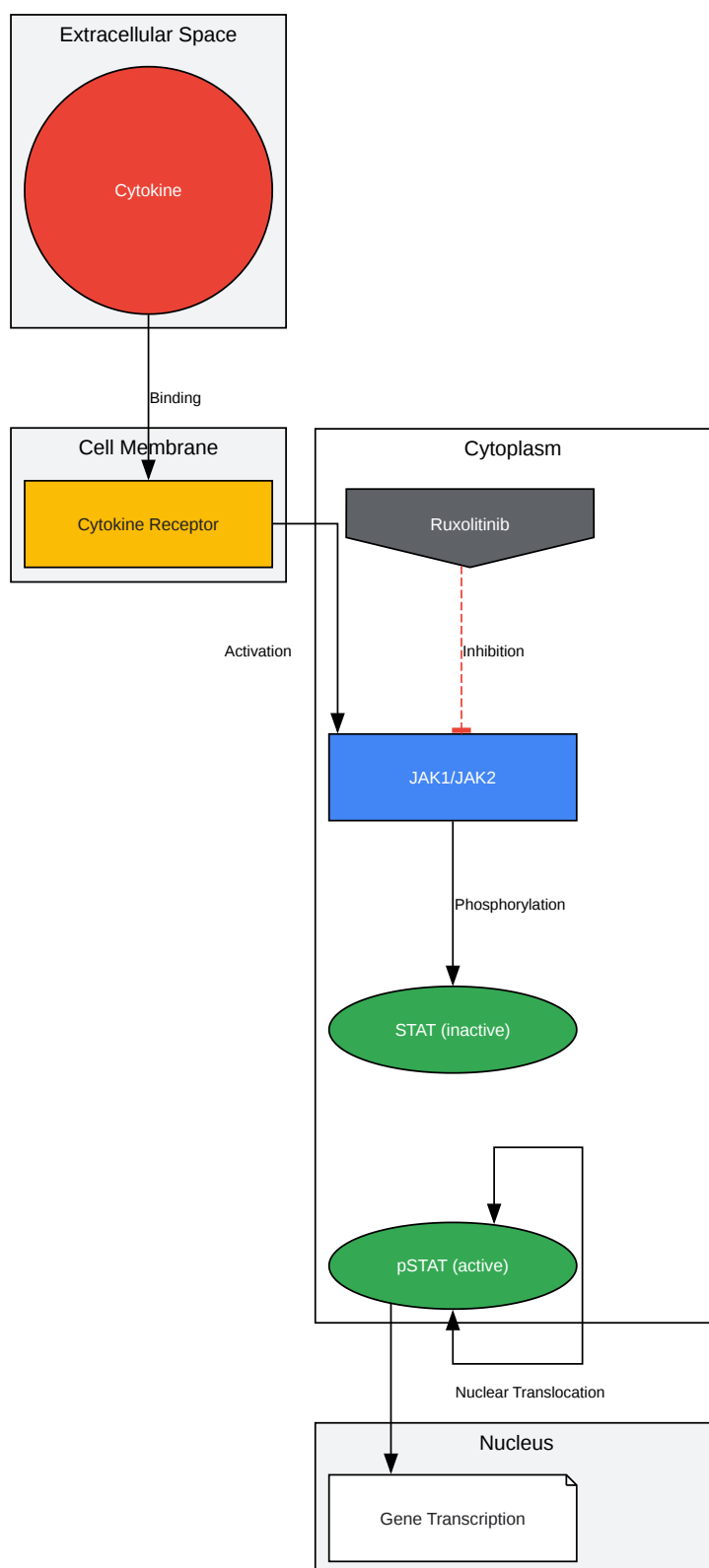
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For Researchers, Scientists, and Drug Development Professionals

Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2, has shown promise in the treatment of various solid tumors when used in combination with other therapeutic agents. This guide provides a comprehensive comparison of the efficacy of ruxolitinib-based combination therapies across different solid tumors, supported by experimental data from pivotal clinical trials and preclinical studies.

The JAK-STAT Signaling Pathway: A Key Target in Oncology

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival.^[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. Ruxolitinib exerts its anti-neoplastic effects by inhibiting JAK1 and JAK2, thereby blocking the downstream activation of STAT proteins and mitigating the pro-tumorigenic effects of various cytokines and growth factors.



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Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Efficacy of Ruxolitinib Combination Therapies in Clinical Trials

The following tables summarize the quantitative efficacy data from key clinical trials investigating ruxolitinib in combination with other anti-cancer agents in various solid tumors.

Pancreatic Cancer

Trial: RECAP (Phase II)[2][3] Combination: Ruxolitinib + Capecitabine vs. Placebo + Capecitabine Patient Population: Metastatic pancreatic cancer patients who have failed first-line gemcitabine-based therapy.

Efficacy Endpoint	Ruxolitinib + Capecitabine (n=64)	Placebo + Capecitabine (n=63)	Hazard Ratio (95% CI)	p-value
Overall Survival (OS)	4.5 months	4.3 months	0.79 (0.53 - 1.18)	0.25
OS (mGPS 1 or 2)	-	-	0.60	0.063
OS (mGPS 2)	-	-	0.49	-
6-Month Survival Rate	42%	35%	-	-
12-Month Survival Rate	22%	11%	-	-

Trial: JANUS 1 & 2 (Phase III)[4] Combination: Ruxolitinib + Capecitabine vs. Placebo + Capecitabine Patient Population: Patients with advanced/metastatic pancreatic cancer and systemic inflammation (C-reactive protein >10 mg/L) who have received one prior chemotherapy regimen.

JANUS 1

Efficacy Endpoint	Ruxolitinib + Capecitabine (n=161)	Placebo + Capecitabine (n=160)	Hazard Ratio (95% CI)
Overall Survival (OS)	-	-	0.969 (0.747–1.256)

| Progression-Free Survival (PFS) | - | - | 1.056 (0.827–1.348) |

JANUS 2

Efficacy Endpoint	Ruxolitinib + Capecitabine (n=43)	Placebo + Capecitabine (n=43)	Hazard Ratio (95% CI)
Overall Survival (OS)	-	-	1.584 (0.886–2.830)

| Progression-Free Survival (PFS) | - | - | 1.166 (0.687–1.978) |

Note: Both JANUS 1 and 2 studies were terminated early for futility.[4]

HER2-Positive Breast Cancer

Trial: Phase I/II (NCT02066532)[5][6] Combination: Ruxolitinib + Trastuzumab Patient

Population: Patients with metastatic HER2-positive breast cancer who have progressed on at least two lines of HER2-directed therapy.

Efficacy Endpoint	Ruxolitinib + Trastuzumab (n=26 evaluable)
Median Progression-Free Survival (PFS)	8.3 weeks (95% CI: 7.1, 13.9)
Objective Response Rate (ORR)	1 partial response
Stable Disease	4 patients

Note: The study did not meet its primary endpoint of improving PFS compared to historical controls.[5]

Colorectal Cancer

Trial: Phase II (NCT02119676)[7][8] Combination: Ruxolitinib + Regorafenib vs. Placebo + Regorafenib Patient Population: Patients with relapsed or refractory metastatic colorectal cancer.

Efficacy Endpoint	Ruxolitinib + Regorafenib	Placebo + Regorafenib	Hazard Ratio (95% CI)
Substudy 1 (High Inflammation)			
Overall Survival (OS)	-	-	1.040 (0.725-1.492)
Progression-Free Survival (PFS)	-	-	1.004 (0.724-1.391)
Substudy 2 (Low Inflammation)			
Overall Survival (OS)	-	-	0.767 (0.478-1.231)
Progression-Free Survival (PFS)	-	-	0.787 (0.576-1.074)

Note: The addition of ruxolitinib to regorafenib did not improve OS or PFS.[8]

Ovarian Cancer

Trial: NRG-GY007 (Phase I/II)[9][10][11][12][13] Combination: Ruxolitinib + Paclitaxel + Carboplatin vs. Paclitaxel + Carboplatin Patient Population: Patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer undergoing neoadjuvant chemotherapy.

Efficacy Endpoint	Ruxolitinib + Chemotherapy	Chemotherapy Alone	Hazard Ratio (90% CI)	p-value
Median Progression-Free Survival (PFS)	14.6 months	11.6 months	0.702 (0.00-0.89)	0.059
Overall Survival (OS)	-	-	0.785 (0.44-1.39)	0.70

Note: The study met its primary endpoint, showing a prolongation of PFS with the addition of ruxolitinib.[\[12\]](#)

Non-Small Cell Lung Cancer (NSCLC)

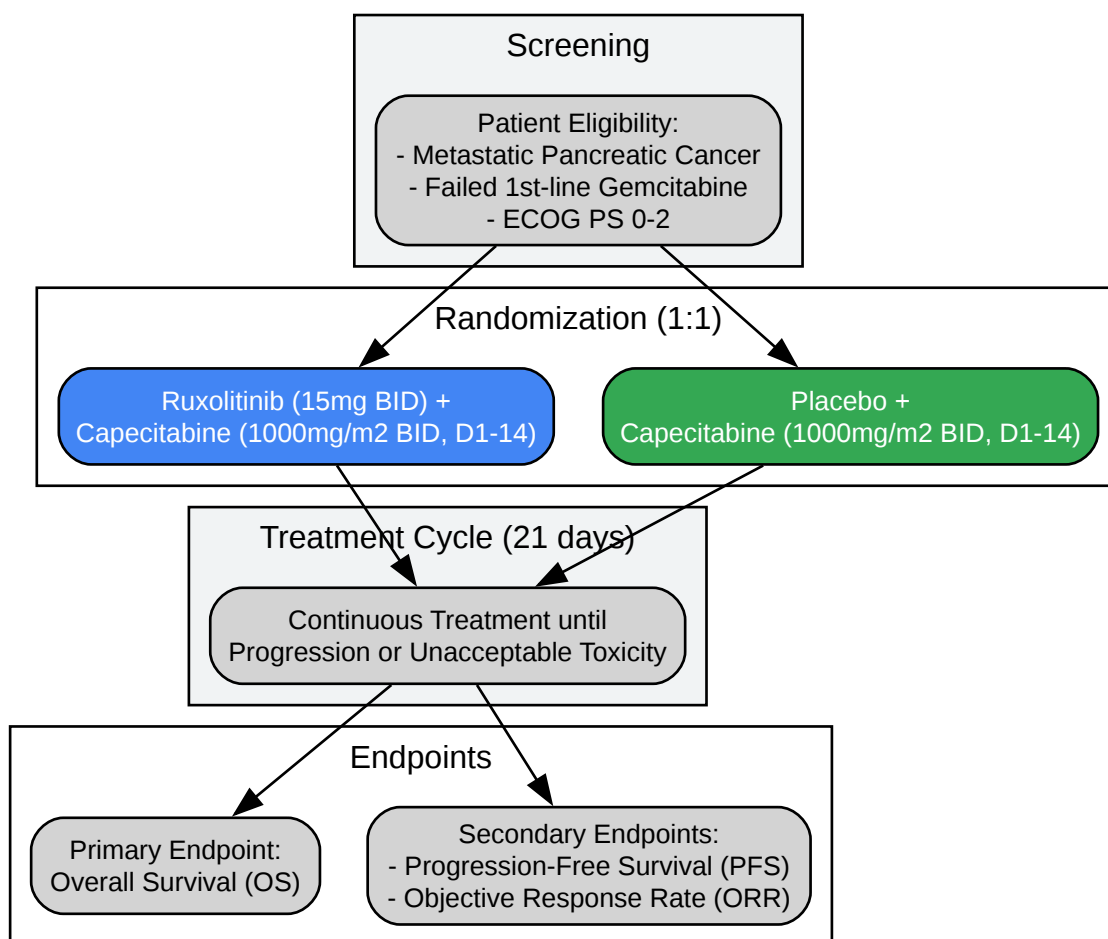
Trial: Phase II (NCT02119650)[\[1\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Combination: Ruxolitinib + Pemetrexed/Cisplatin vs. Placebo + Pemetrexed/Cisplatin Patient Population: First-line treatment of patients with advanced nonsquamous NSCLC and systemic inflammation.

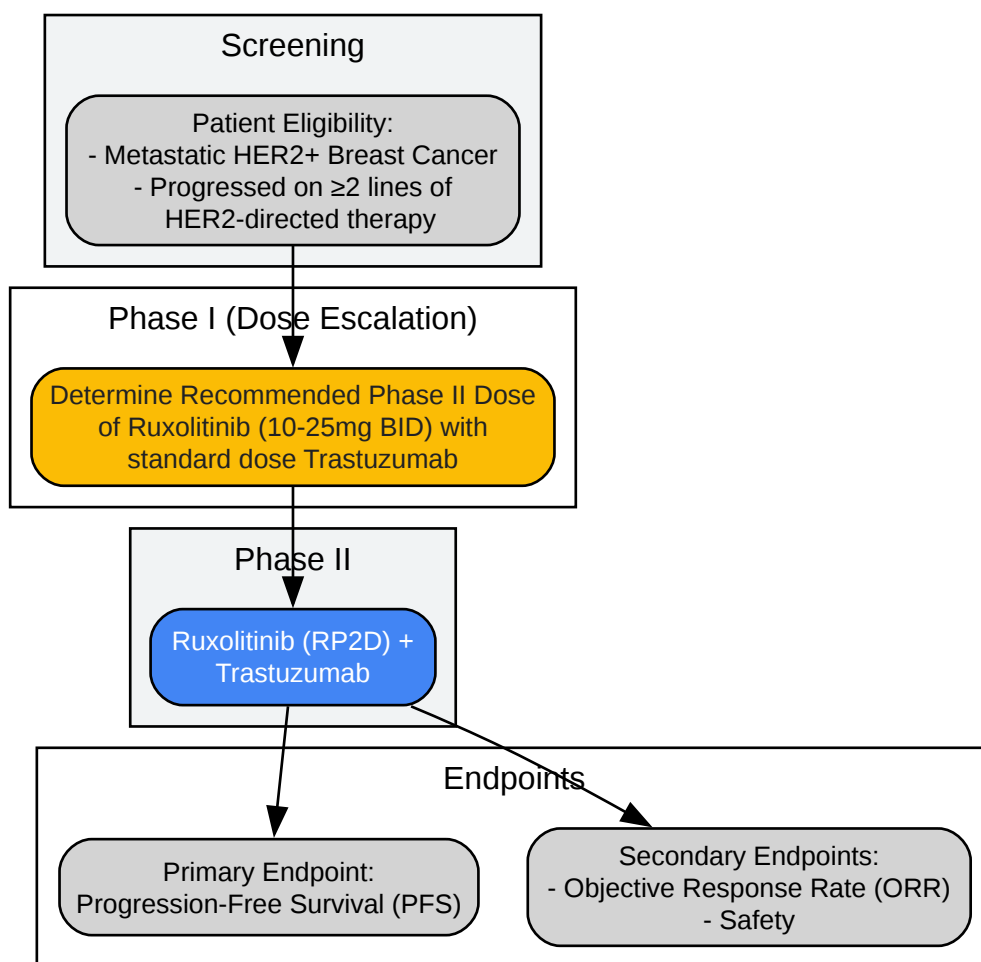
Efficacy Endpoint	Ruxolitinib + Chemotherapy (n=39)	Placebo + Chemotherapy (n=37)
Response Rate (Partial Responses)	31%	35%

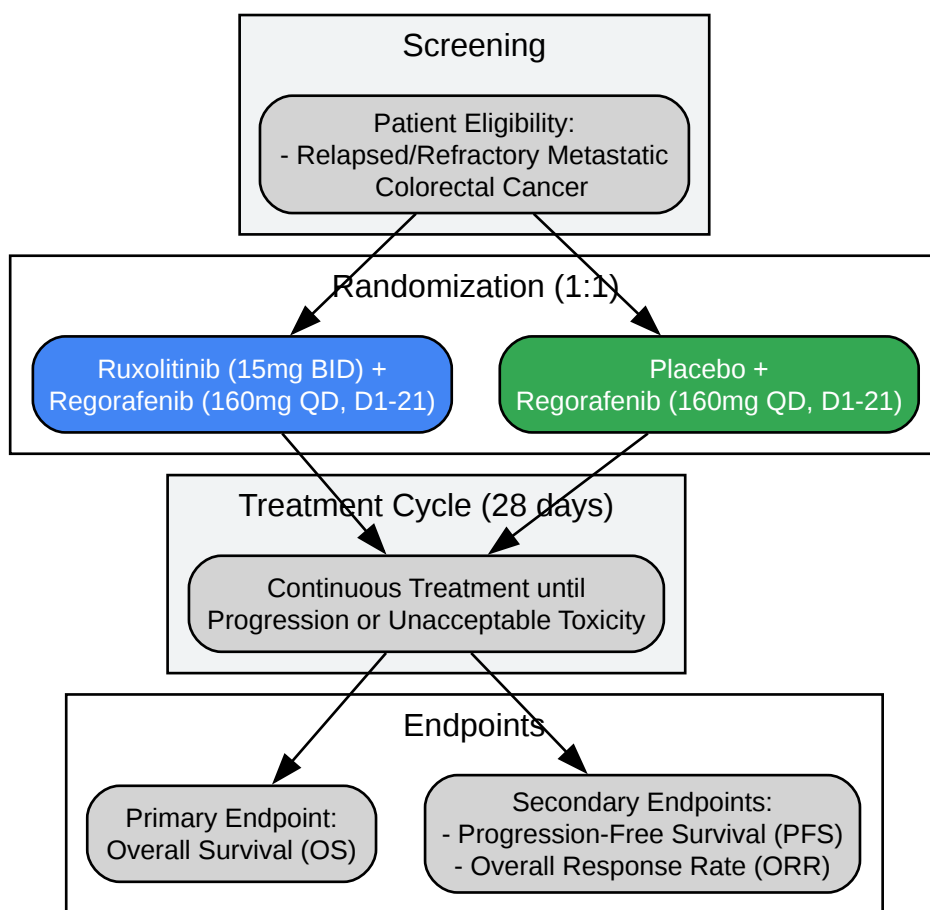
Note: The study was terminated early, limiting the interpretation of efficacy data.[\[16\]](#)

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation and replication of clinical research. Below are the experimental protocols for the key trials cited in this guide.







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